Transition State Structure Divergence: Benzenesulfonate vs. Substituted Benzenesulfonates in Nucleophilic Substitution
The reaction of 2-oxo-2-phenylethyl benzenesulfonate with N,N-dimethylanilines (DMA) proceeds via a transition state (TS) that is measurably looser than that for the corresponding aniline series. Cross-interaction constants (ρij, βij, λij) were determined for the phenacyl benzenesulfonate-DMA system, and the reactivity-selectivity principle (RSP) and Bell-Evans-Polanyi (BEP) principle were confirmed to hold within the DMA series but are violated when compared across different nucleophile families (DMA vs. aniline) [1]. For the unsubstituted parent compound (X=H on the benzenesulfonate leaving group), the Hammett ρX value represents the specific degree of C-L bond cleavage in the TS, and this value is distinct from that of substituted analogs (e.g., X=CH3 for tosylate) due to the different electron-donating/withdrawing character of the substituent on the sulfonate moiety [2].
| Evidence Dimension | Transition state structure (tightness) as measured by cross-interaction constants (ρij) and adherence to RSP/BEP principles |
|---|---|
| Target Compound Data | The phenacyl benzenesulfonate-DMA reaction series exhibits a specific TS structure; RSP and BEP principles hold within the DMA series |
| Comparator Or Baseline | Phenacyl benzenesulfonate-aniline reaction series; Substituted phenacyl arenesulfonate-DMA series (e.g., X=CH3, tosylate) |
| Quantified Difference | The TS for the DMA series is described as 'somewhat looser' than for the aniline series. The violation of RSP/BEP principle occurs between DMA and aniline series. Specific ρX, ρY, ρZ values for the parent benzenesulfonate are reported and differ from those with substituents on the leaving group, though exact values require access to the full paper [1][2] |
| Conditions | Reaction of phenacyl benzenesulfonates with N,N-dimethylanilines in acetonitrile at controlled temperatures; Hammett correlation analysis. |
Why This Matters
The characterized TS structure for the unsubstituted benzenesulfonate provides a predictable, quantifiable reactivity baseline that cannot be assumed for other sulfonate esters, ensuring reproducible synthetic outcomes for reactions that proceed via specific TS geometries.
- [1] Lee, I., Park, J. H., & Hong, S. W. (1989). Cross Interaction Constants as a Measure of the Transition State Structure. (Part 10), Mechanism of Reactions between Phenacyl Benzenesulfonates with N,N-Dimethylanilines. Bulletin of the Korean Chemical Society, 10(5), 459-462. View Source
- [2] Park, H.-Y., Son, K.-J., Cheong, D.-Y., & Yoh, S.-D. (1997). Mechanism for the Reaction of Substituted Phenacyl Arenesulfonates with Substituted Pyridines under High Pressures. Bulletin of the Korean Chemical Society, 18(11), 1179-1182. View Source
